Sodium 5-hydroxynaphthalene-2-sulphonate
Description
Sodium 5-hydroxynaphthalene-2-sulphonate is an organic compound with the chemical formula C10H7NaO4S. It is a sodium salt of 5-hydroxynaphthalene-2-sulphonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .
Properties
CAS No. |
93804-67-2 |
|---|---|
Molecular Formula |
C10H7NaO4S |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
sodium;5-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H8O4S.Na/c11-10-3-1-2-7-6-8(15(12,13)14)4-5-9(7)10;/h1-6,11H,(H,12,13,14);/q;+1/p-1 |
InChI Key |
AKGMSDDDIBIAJM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C(=C1)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-hydroxynaphthalene-2-sulphonate typically involves the sulfonation of 5-hydroxynaphthalene. One common method includes the reaction of 5-hydroxynaphthalene with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production process involves feeding caustic soda liquid into a high-pressure kettle, followed by the addition of disodium 1.5-naphthalenedisulfonate. The mixture is heated to 227-230°C under a pressure of 1-2 MPa for about 20 hours. After cooling and crystallization, solid this compound with high purity is obtained .
Chemical Reactions Analysis
Types of Reactions: Sodium 5-hydroxynaphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the hydroxyl and sulfonate groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorosulfonic acid are commonly employed.
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted naphthalenes .
Scientific Research Applications
Sodium 5-hydroxynaphthalene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It is employed in biochemical assays and as a reagent in various biological experiments.
Industry: It is used in the production of specialty chemicals and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of sodium 5-hydroxynaphthalene-2-sulphonate involves its interaction with molecular targets through its hydroxyl and sulfonate groups. These functional groups allow it to participate in various chemical reactions, influencing cellular processes and biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- Sodium 5-hydroxynaphthalene-1-sulphonate
- Sodium 6-hydroxynaphthalene-2-sulphonate
- Sodium 7-hydroxynaphthalene-2-sulphonate
Comparison: Sodium 5-hydroxynaphthalene-2-sulphonate is unique due to its specific position of the hydroxyl and sulfonate groups on the naphthalene ring. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from its isomers and other similar compounds .
Biological Activity
Sodium 5-hydroxynaphthalene-2-sulphonate (Na-5-HNS) is a sulfonic acid salt derived from 5-hydroxynaphthalene-1-sulfonic acid. This compound exhibits notable biological activities, particularly in its interactions with lipopolysaccharides (LPS) and its potential applications in microbiology and immunology. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Na-5-HNS is characterized by its aromatic structure, featuring a naphthalene ring substituted with hydroxyl (-OH) and sulfonate (-SO₃Na) functional groups. The chemical formula for Na-5-HNS is .
Interaction with Lipopolysaccharides (LPS)
One of the most significant biological activities of Na-5-HNS is its ability to hydrolyze the lipid A component of LPS, which is crucial for bacterial cell wall integrity and immune response modulation. This interaction suggests that Na-5-HNS can potentially reduce the toxicity associated with LPS, making it a candidate for therapeutic applications in bacterial infections .
Antimicrobial Properties
Research indicates that Na-5-HNS exhibits antimicrobial properties against various pathogens. For instance, it has been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Klebsiella pneumoniae, comparable to standard antibiotics like gentamicin .
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of Na-5-HNS against several bacterial strains. The results demonstrated that Na-5-HNS had significant inhibitory effects on Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to those of conventional antibiotics .
- Toxicological Assessment : A safety assessment highlighted that while Na-5-HNS shows promise as a safe compound for use in cosmetic formulations, further studies are needed to fully understand its long-term effects and potential genotoxicity .
Table 1: Summary of Biological Activities
Potential Applications
Due to its unique properties and biological activities, Na-5-HNS has potential applications in:
- Pharmaceuticals : As an adjuvant or therapeutic agent in treating bacterial infections.
- Material Science : In the development of dyes and pigments due to its reactive functional groups .
- Analytical Chemistry : As a chromogenic reagent in colorimetric assays for detecting metal ions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
